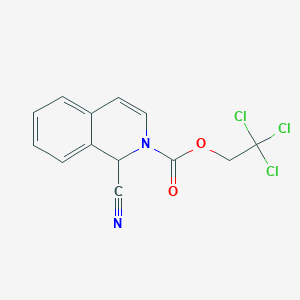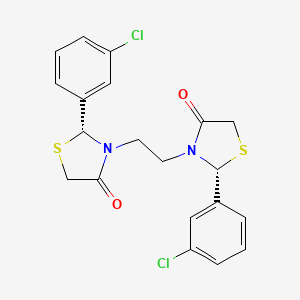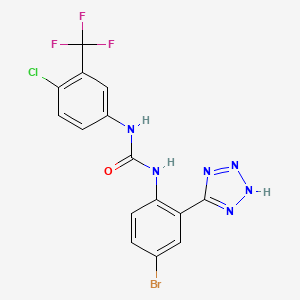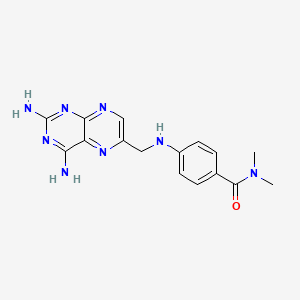
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is an organic compound that belongs to the class of pteridines This compound is characterized by its complex structure, which includes a pteridine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system.
Substitution reactions: The pteridine ring is then functionalized with amino groups through substitution reactions.
Coupling reactions: The functionalized pteridine is coupled with a benzoyl derivative to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pteridine ring.
Scientific Research Applications
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known antifolates.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides, leading to reduced DNA, RNA, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known antifolate used in cancer therapy.
Aminopterin: Another antifolate with similar structural features.
Pralatrexate: A newer antifolate used in the treatment of certain types of lymphoma.
Uniqueness
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is unique due to its specific substitution pattern on the pteridine ring, which may confer distinct biochemical properties and therapeutic potential compared to other antifolates.
Properties
CAS No. |
136242-92-7 |
|---|---|
Molecular Formula |
C16H18N8O |
Molecular Weight |
338.37 g/mol |
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H18N8O/c1-24(2)15(25)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,8,19H,7H2,1-2H3,(H4,17,18,20,22,23) |
InChI Key |
XQAVCQAHWYHBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


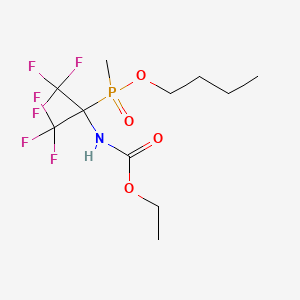
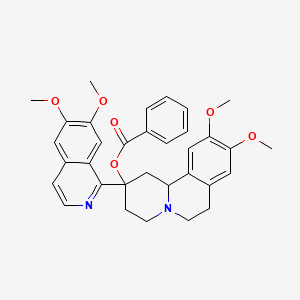

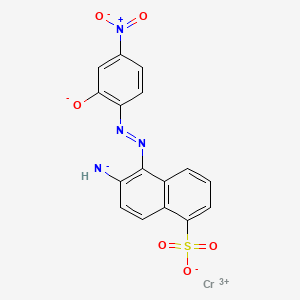


![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
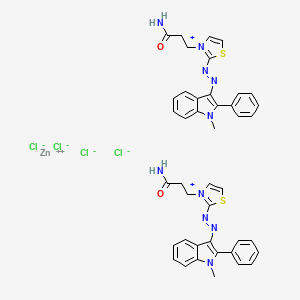


![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
